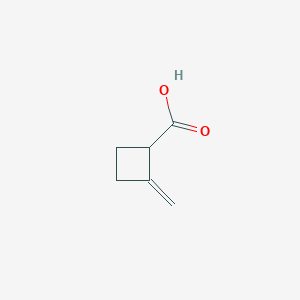

2-methylidenecyclobutane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h5H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRYRQIALCSPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methylidenecyclobutane 1 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to the Cyclobutane-Carboxylic Acid Skeleton

The construction of the strained four-membered ring of cyclobutane (B1203170), particularly with the specific substitution pattern of a carboxylic acid and an exocyclic methylene (B1212753) group, requires specialized synthetic methods. Approaches range from adapting conventional organic reactions to the development of novel catalytic systems.

Conventional Carboxylic Acid Formation Pathways Applicable to 2-Methylidenecyclobutane-1-carboxylic Acid

Traditional methods for synthesizing carboxylic acids can be applied to a pre-formed 2-methylidenecyclobutane scaffold. These methods typically involve the transformation of a different functional group at the C1 position into a carboxyl group.

Key conventional pathways include:

Oxidation of Primary Alcohols: A common and straightforward method involves the oxidation of the corresponding primary alcohol, (2-methylidenecyclobutyl)methanol. This transformation can be achieved using a variety of oxidizing agents.

Hydrolysis of Nitriles: The cyano group can serve as a precursor to the carboxylic acid. The synthesis would involve introducing a nitrile group onto the 2-methylidenecyclobutane ring, followed by hydrolysis under acidic or basic conditions.

Carbonation of Organometallic Reagents: A Grignard reagent, formed from the corresponding 1-halo-2-methylidenecyclobutane, can react with carbon dioxide (CO2) in an anhydrous ether solvent, followed by an acidic workup to yield the target carboxylic acid.

Table 1: Overview of Conventional Carboxylic Acid Synthesis Pathways

| Precursor Functional Group | Reagents | Product |

|---|---|---|

| Primary Alcohol (-CH₂OH) | CrO₃, H₂SO₄ (Jones Reagent) | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) |

| Organometallic (-MgBr) | 1. CO₂ 2. H₃O⁺ | Carboxylic Acid (-COOH) |

Intramolecular Cyclization Reactions in the Synthesis of Methylidenecyclobutane Carboxylic Acids

Intramolecular cyclization reactions are powerful tools for constructing cyclic systems from acyclic precursors. For the synthesis of the 2-methylidenecyclobutane core, cycloaddition reactions are particularly relevant. A notable strategy involves a formal [2+2] cycloaddition, such as a Michael-Dieckmann-type reaction. unirioja.es This approach builds the cyclobutane ring and incorporates the necessary functional groups in a controlled manner.

For instance, a synthetic route can be designed where an acyclic precursor containing both a nucleophilic center and an electrophilic center at appropriate positions is induced to cyclize. The exocyclic methylene group and the carboxylic acid (or its ester precursor) can be installed either before or after the cyclization event. The synthesis of the related 1-amino-2-methylenecyclobutane-1-carboxylic acid has been achieved through a formal [2+2] cycloaddition of methyl 2-acetamidoacrylate and ketene (B1206846) diethyl acetal, which forms the cyclobutane core that can be further modified. unirioja.es

Development of Novel Synthetic Routes and Catalytic Protocols for this compound

Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. hilarispublisher.com The development of novel synthetic routes often involves transition-metal catalysis, which can enable reactions that are difficult to achieve through conventional means. hilarispublisher.com

One innovative area is the use of C–H activation, which allows for the direct functionalization of carbon-hydrogen bonds. Recent advancements have demonstrated the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including cyclobutane systems. nih.gov While this specific example focuses on arylation, the development of ligands and catalytic systems capable of activating strained C-H bonds in cyclobutanes opens possibilities for future protocols that could directly carboxylate a 2-methylidenecyclobutane precursor or functionalize a cyclobutane carboxylic acid at the γ-position to install the methylidene group. nih.gov Such strategies represent a significant step towards the "molecular editing" of saturated carbocycles. nih.gov

Derivatization of this compound

Once synthesized, this compound can be converted into more reactive derivatives, such as acyl halides and esters. These derivatives serve as versatile intermediates for creating a wider range of compounds, including amides and anhydrides. libretexts.orgpressbooks.pub

Synthesis of Acyl Halides from this compound

Acyl halides are among the most reactive carboxylic acid derivatives and are valuable synthetic intermediates. pressbooks.pub The conversion of a carboxylic acid to an acyl halide is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the acid is replaced by a halide. orgoreview.com Since the -OH group is a poor leaving group, reagents are used to convert it into a better one. orgoreview.comlibretexts.org

Common reagents for this transformation include:

Thionyl Chloride (SOCl₂): This is a widely used reagent for the synthesis of acyl chlorides. The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by a chloride ion. orgoreview.comlibretexts.org

Phosphorus Tribromide (PBr₃): For the synthesis of acyl bromides, PBr₃ is a common choice. The mechanism is analogous to that of SOCl₂, involving the conversion of the hydroxyl group into a better leaving group. libretexts.orgorgoreview.com

Table 2: Reagents for Acyl Halide Formation

| Target Derivative | Reagent | Byproducts |

|---|---|---|

| Acyl Chloride (-COCl) | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Acyl Bromide (-COBr) | Phosphorus Tribromide (PBr₃) | H₃PO₃ |

Esterification Protocols for this compound

Esterification is one of the most fundamental reactions of carboxylic acids. Esters are important as final products and as intermediates in synthesis.

Fischer Esterification: This is a classic acid-catalyzed esterification method where the carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used in large excess as the solvent, and/or water is removed as it is formed. masterorganicchemistry.comyoutube.com The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.orgmasterorganicchemistry.com

SN2 Reaction with Alkyl Halides: An alternative, non-equilibrium method involves a two-step process. First, the carboxylic acid is deprotonated with a base to form the carboxylate anion. This nucleophilic carboxylate then reacts with a primary alkyl halide via an SN2 mechanism to form the ester. youtube.com This method is particularly useful for substrates that may be sensitive to strong acidic conditions.

Table 3: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| SN2 with Alkyl Halide | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | Irreversible; best for primary alkyl halides. youtube.com |

Amidation Reactions of this compound

The conversion of carboxylic acids into amides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules and materials. For this compound, the carboxylic acid functional group can readily undergo amidation through various established protocols. This typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Common strategies for the amidation of carboxylic acids, which are applicable to this compound, include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

One prevalent method involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide.

Alternatively, direct condensation of carboxylic acids and amines can be mediated by reagents like titanium(IV) chloride (TiCl₄). nih.gov This method often provides moderate to excellent yields and can be performed as a one-pot procedure. nih.gov For instance, a general procedure involves treating the carboxylic acid with TiCl₄ and the desired amine in a solvent such as pyridine (B92270) at elevated temperatures. nih.gov

Thermal methods, which involve heating a mixture of the carboxylic acid and amine, sometimes in the presence of a dehydrating agent like molecular sieves, can also be employed, although they may require high temperatures (>160 °C). mdpi.comdur.ac.uk Boron-based catalysts have also emerged as effective promoters for direct amidation under milder conditions. encyclopedia.pub

A representative amidation reaction is depicted below:

Scheme 1: General Amidation of this compound

While specific examples for the amidation of this compound are not extensively detailed in the cited literature, the general methodologies for carboxylic acid amidation are well-established and broadly applicable. The choice of method would depend on the specific amine used and the desired scale of the reaction.

| Coupling Method | Typical Reagents | General Conditions | Applicability |

|---|---|---|---|

| Carbodiimide Coupling | EDC, HOBt, DMAP | DCM or DMF, Room Temperature | Broad scope, suitable for sensitive substrates. nih.gov |

| Titanium-Mediated | TiCl₄, Pyridine | Pyridine, 85 °C | Effective one-pot procedure for many substrates. nih.gov |

| Boron-Catalyzed | Boric acid or derivatives | Toluene, Reflux (with water removal) | Greener alternative with good yields. encyclopedia.pub |

| Thermal Condensation | None (or Molecular Sieves) | Neat, 160-180 °C | Simple, but requires thermally stable substrates. dur.ac.uk |

Other Functional Group Transformations of this compound Derivatives

Derivatives of this compound can undergo a variety of functional group transformations targeting the carboxylic acid moiety, the exocyclic double bond, or other installed functional groups. These reactions allow for the synthesis of a diverse range of complex cyclobutane structures.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. For the analogue 1-acetamido-2-methylenecyclobutane-1-carboxylic acid, esterification has been successfully carried out using diazomethane (B1218177) in ethyl ether, affording the methyl ester in high yield (85%). This is a mild and efficient method for the preparation of methyl esters from carboxylic acids.

Hydrogenation of the Exocyclic Double Bond: The exocyclic methylene group is susceptible to catalytic hydrogenation. In studies on an analogue, the hydrogenation of the double bond using a palladium-carbon (Pd/C) catalyst in ethyl acetate (B1210297) proceeded with excellent yield (97%). This reaction can exhibit stereoselectivity, influenced by the existing functional groups on the cyclobutane ring.

Reactions of the Exocyclic Double Bond: The exocyclic double bond in methylenecyclobutane (B73084) systems is a key site for various transformations.

Oxidation: Palladium-catalyzed oxidation (Wacker-type oxidation) of methylenecyclobutanes can lead to a ring-expansion reaction, yielding cyclopentanones. researchgate.netresearchgate.net This transformation proceeds through a proposed hydroxypalladation followed by a 1,2-carbon shift. researchgate.net Other oxidation methods can also target the double bond to form epoxides or diols. researchgate.net

Halogenation: The double bond can undergo addition reactions with halogens like bromine (Br₂) or chlorine (Cl₂). libretexts.org This reaction typically proceeds via a cyclic halonium ion intermediate, leading to the formation of a 1,2-dihalide. libretexts.org

| Transformation | Reagents & Conditions | Product Type | Observed Yield (on Analogues) | Reference |

|---|---|---|---|---|

| Esterification | Diazomethane, Ethyl Ether, Room Temp | Methyl Ester | 85% | researchgate.net |

| Hydrogenation | H₂, Pd/C, Ethyl Acetate | 2-Methylcyclobutane derivative | 97% | researchgate.net |

| Wacker Oxidation | Pd(II) catalyst, t-BuONO, H₂O | Cyclopentanone (B42830) derivative | Up to 97% | researchgate.net |

| Halogenation | Br₂ or Cl₂, CCl₄ | 1,2-Dihalo-1-(halomethyl)cyclobutane | General Reaction | libretexts.org |

These transformations highlight the synthetic utility of the this compound scaffold, providing multiple avenues for further molecular elaboration and the creation of novel and complex chemical entities.

Reaction Mechanisms and Chemical Transformations Involving 2 Methylidenecyclobutane 1 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways of 2-Methylidenecyclobutane-1-carboxylic Acid Derivatives

The carboxylic acid group is a versatile functional group that can be converted into a range of derivatives, such as esters, amides, and acid halides. These derivatives are susceptible to nucleophilic acyl substitution, a class of reactions that proceeds through a characteristic addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com

In acidic conditions, the carbonyl oxygen of a this compound derivative can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as alcohols or water. taylorandfrancis.com

A classic example is the Fischer esterification of this compound with an alcohol in the presence of a strong acid catalyst. The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and the elimination of a water molecule yield the corresponding ester. All steps in the Fischer esterification are reversible, and the reaction's position of equilibrium can be influenced by the reaction conditions. libretexts.org

Illustrative Acid-Catalyzed Esterification Data

| Nucleophile | Catalyst | Solvent | Temperature (°C) | Product | Illustrative Yield (%) |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Methanol (excess) | 65 | Methyl 2-methylidenecyclobutane-1-carboxylate | 85 |

| Ethanol | HCl (gas) | Ethanol (excess) | 78 | Ethyl 2-methylidenecyclobutane-1-carboxylate | 88 |

This data is illustrative and based on general principles of Fischer esterification.

Base-promoted nucleophilic acyl substitution reactions are also common for derivatives of this compound. A prominent example is the saponification of its esters. In this reaction, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels an alkoxide ion as the leaving group, forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. The final step involves an acid workup to neutralize the carboxylate and regenerate the carboxylic acid.

Another important base-promoted reaction is the formation of amides from the corresponding acid chloride. The acid chloride of this compound, which can be prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂), is highly reactive. libretexts.org It readily reacts with amines in the presence of a non-nucleophilic base (like pyridine) to form the corresponding amide. The base serves to neutralize the HCl produced during the reaction. uomustansiriyah.edu.iq

Illustrative Base-Promoted Amide Formation from the Corresponding Acyl Chloride

| Amine | Base | Solvent | Temperature (°C) | Product | Illustrative Yield (%) |

|---|---|---|---|---|---|

| Ammonia | Pyridine (B92270) | Dichloromethane | 0-25 | 2-Methylidenecyclobutane-1-carboxamide | 92 |

| Diethylamine | Triethylamine | Tetrahydrofuran | 0-25 | N,N-Diethyl-2-methylidenecyclobutane-1-carboxamide | 95 |

This data is illustrative and based on typical conditions for amide synthesis from acyl chlorides.

Reactivity of the Methylidene (Exocyclic Alkene) Moiety in this compound

The exocyclic double bond in this compound is a site of high electron density, making it susceptible to reactions with electrophiles. The presence of the electron-withdrawing carboxylic acid group can influence the regioselectivity of these reactions.

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org In the case of this compound, an electrophile (E⁺) will add to the double bond, leading to the formation of a carbocation intermediate. The stability of this carbocation will dictate the regiochemical outcome of the reaction, often following Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. openstax.org However, the electron-withdrawing nature of the adjacent carboxylic acid group can influence this outcome. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition reaction. libretexts.org

For instance, the reaction with a hydrogen halide (HX) would proceed via protonation of the double bond to form a carbocation, which is then attacked by the halide ion. libretexts.org Due to the potential for carbocation rearrangements, a mixture of products may be observed. masterorganicchemistry.com

While less common for simple alkenes, nucleophilic addition to the double bond can occur if the alkene is sufficiently electron-deficient, a scenario known as a Michael addition or conjugate addition. frontiersin.org For this compound, this type of reactivity would be less pronounced compared to α,β-unsaturated carbonyl compounds.

Illustrative Electrophilic Addition Reactions

| Reagent | Conditions | Major Product |

|---|---|---|

| HBr | Inert solvent | 1-(Bromomethyl)-1-methylcyclobutane-1-carboxylic acid |

| H₂O, H₂SO₄ (cat.) | Aqueous acid | 1-(Hydroxymethyl)-1-methylcyclobutane-1-carboxylic acid |

This data is illustrative and predicts outcomes based on general principles of electrophilic addition.

The methylidene group can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct. A notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the alkene acts as a dienophile and reacts with a conjugated diene. libretexts.org The reactivity of this compound as a dienophile would be influenced by the electronic nature of the carboxylic acid group.

Another important class of cycloadditions is the [2+2] cycloaddition, which can occur either thermally or photochemically, to form a new four-membered ring. libretexts.org For example, the reaction with another alkene can lead to the formation of a spirocyclic compound. These reactions are often stereospecific.

Illustrative Cycloaddition Reactions

| Reaction Type | Reactant | Conditions | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Heat | Spiro[cyclobutane-1,1'-cyclohex taylorandfrancis.comene] derivative |

This data is illustrative and based on the expected reactivity of methylidenecycloalkanes in cycloaddition reactions.

Polymerization Mechanisms Initiated by or Incorporating Methylidenecyclobutane Carboxylic Acids

The presence of an exocyclic double bond makes this compound a potential monomer for addition polymerization. The reactivity and the resulting polymer structure are highly dependent on the polymerization mechanism, which can be cationic, anionic, or radical in nature. Each of these mechanisms is influenced differently by the electronic properties of the methylidene group and the presence of the carboxylic acid moiety.

Cationic Polymerization: Cationic polymerization of methylenecycloalkanes can be initiated by Lewis or Brønsted acids. In the case of this compound, protonation of the exocyclic double bond would lead to a tertiary carbocation within the cyclobutane (B1203170) ring. This carbocation can then propagate by adding to another monomer molecule. However, the electron-withdrawing nature of the adjacent carboxylic acid group would likely destabilize the carbocation, potentially hindering the polymerization process or requiring strong acid initiators. Studies on the cationic polymerization of methylenecyclobutane (B73084) have shown that it can yield low molecular weight, semisolid polymers.

Anionic Polymerization: Anionic polymerization of this compound would likely be initiated by a strong nucleophile, such as an organolithium reagent. The nucleophile would add to the exocyclic double bond, generating a carbanion. The carboxylic acid group would need to be deprotonated first to prevent it from quenching the initiator and the propagating carbanion. The polymerization would then proceed through the sequential addition of monomer units. Quantum-chemical studies on the anionic polymerization of methylenecyclobutenes suggest that the resulting polymer would consist of saturated cyclobutane fragments linked directly to each other, with exocyclic methylene (B1212753) substituents. nih.gov

Radical Polymerization: Radical polymerization, initiated by compounds that generate free radicals (e.g., peroxides or azo compounds), is a common method for polymerizing vinyl monomers. For this compound, the radical initiator would add to the exocyclic double bond to form a carbon-centered radical, which would then propagate the polymer chain. The reactivity in radical polymerization would be comparable to other acrylic monomers. The carboxylic acid group can influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and thermal stability. The radical polymerization of exo-methylene heterocyclic compounds can proceed via a ring-retaining mechanism, leading to a polymer with cyclic side groups. researchgate.net

| Polymerization Type | Initiator Type | Proposed Propagating Species | Potential Polymer Structure |

| Cationic | Lewis Acids (e.g., AlCl₃, AlBr₃), Strong Brønsted Acids | Tertiary carbocation on the cyclobutane ring | Poly(this compound) with a saturated carbon backbone and cyclobutane rings as pendant groups. |

| Anionic | Organometallic compounds (e.g., t-BuLi) after deprotonation of the carboxylic acid | Carbanion on the cyclobutane ring | Poly(this compound) with saturated cyclobutane fragments linked in the main chain. |

| Radical | Peroxides (e.g., benzoyl peroxide), Azo compounds (e.g., AIBN) | Carbon-centered radical on the cyclobutane ring | Poly(this compound) with a saturated carbon backbone and cyclobutane rings as pendant groups. |

Cyclobutane Ring Transformations and Rearrangements

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to a variety of ring transformation and rearrangement reactions. These reactions are often driven by the release of strain energy and can be induced thermally, photochemically, or through catalysis.

Ring Expansion and Contraction Studies of the Cyclobutane Core

Ring Expansion: A significant driving force for reactions of cyclobutane derivatives is the relief of ring strain, which can be achieved through ring expansion to form more stable five-membered rings. For this compound, acid-catalyzed ring expansion is a plausible transformation. Protonation of the exocyclic double bond would generate a cyclobutylcarbinyl-type carbocation. This intermediate can undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form a cyclopentene (B43876) derivative. This type of rearrangement is analogous to the pinene rearrangement. ugent.be

Ring Contraction: While less common than ring expansion, ring contraction of cyclobutane derivatives to cyclopropane (B1198618) systems can also occur under specific conditions. For instance, the rearrangement of 2-alkylidenecyclobutanol derivatives to β-monofluorinated cyclopropanecarbaldehydes has been reported, proceeding through a fluorination/semipinacol rearrangement cascade. While this compound does not possess the hydroxyl group necessary for this specific transformation, related rearrangements could potentially be devised.

| Transformation | Reagents/Conditions | Key Intermediate | Potential Product(s) |

| Ring Expansion | Strong Acid (e.g., H₂SO₄) | Cyclobutylcarbinyl carbocation | Cyclopentene carboxylic acid derivatives, Cyclopentanone (B42830) derivatives (after oxidation) |

| Ring Contraction | (Hypothetical) Specialized reagents promoting rearrangement | (Hypothetical) Rearranging carbocation or radical | Cyclopropanecarboxylic acid derivatives |

Transannular Reactions and Directed C-H Functionalization within Cyclobutane Carboxylic Acids

The carboxylic acid group in this compound can act as a directing group for the functionalization of otherwise unreactive C-H bonds within the cyclobutane ring. Palladium-catalyzed transannular C-H functionalization has emerged as a powerful tool for the synthesis of complex carbocycles.

Specifically, the γ-methylene C-H bonds of cycloalkane carboxylic acids can be arylated in a highly regioselective manner. nih.govnih.gov This transformation is challenging for cyclobutane systems due to the high ring strain and a preference for β-C-H functionalization. nih.gov However, the use of specific ligand systems has enabled this challenging transformation. For cyclopentane (B165970) to cyclooctane (B165968) rings, quinuclidine-pyridone (QuinNuPyridone) ligands promote γ-arylation. nih.govsubstack.com For the more strained cyclobutane ring, a combination of a sulfonamide-pyridone (SulfonaPyridone) ligand and a monodentate pyridone ligand facilitates the highly selective transannular γ-arylation via a proposed double C-H activation pathway. nih.govsubstack.com

The presence of the methylidene group in this compound would likely influence the reactivity and selectivity of such transannular reactions, potentially competing for the palladium catalyst or altering the electronic and steric environment of the C-H bonds.

| Catalyst System | Ligand(s) | Substrate Type | Key Transformation | Regioselectivity |

| Palladium(II) | Quinuclidine-pyridones (L1, L2) | Cyclopentane to Cyclooctane Carboxylic Acids | Transannular γ-C-H Arylation | Excellent γ-selectivity |

| Palladium(II) | Sulfonamide-pyridone (L3) + Monodentate Pyridone (L4) | Cyclobutane Carboxylic Acids | Transannular γ-C-H Arylation | Exclusive γ-selectivity |

Photochemical and Thermal Rearrangements of the Cyclobutane Skeleton

Thermal Rearrangements: Thermally induced rearrangements of methylenecyclobutanes often involve the cleavage of the strained four-membered ring. A common pathway is the isomerization to vinylcyclopropane (B126155) derivatives. This rearrangement is thought to proceed through a diradical intermediate. For this compound, this would lead to a substituted vinylcyclopropane carboxylic acid. Another possible thermal reaction is the isomerization of the exocyclic double bond to an endocyclic double bond, forming a 1-methylcyclobutene-2-carboxylic acid, a reaction that has been observed for methylenecyclobutane itself over an aluminum oxide catalyst. researchgate.net At higher temperatures, fragmentation reactions leading to smaller alkenes can also occur. nih.gov

Photochemical Rearrangements: Photochemical excitation of methylenecyclobutanes can lead to a variety of rearrangements. One important pathway involves the formation of a trimethylenemethane (TMM) diradical, which can then undergo various cyclization or rearrangement reactions. Depending on the substitution pattern, this can lead to the formation of different isomeric products. Additionally, photochemical [2+2] cycloaddition reactions could occur, where the exocyclic double bond of one molecule reacts with the double bond of another molecule to form a dispirocyclic dimer. The vinylcyclopropane-cyclopentene rearrangement can also be photochemically mediated. researchgate.netwikipedia.org

| Reaction Type | Conditions | Key Intermediate/Process | Potential Product(s) |

| Thermal Rearrangement | Heating | Diradical intermediate | Substituted vinylcyclopropane carboxylic acid, 1-methylcyclobutene-2-carboxylic acid |

| Photochemical Rearrangement | UV irradiation | Trimethylenemethane diradical | Isomeric methylenecyclobutane derivatives, bicyclic products |

| Photochemical [2+2] Cycloaddition | UV irradiation | Excited state cycloaddition | Dispiro[3.1.3.1]decane dicarboxylic acid derivatives |

Stereochemical Aspects in the Chemistry of 2 Methylidenecyclobutane 1 Carboxylic Acid

Chiral Synthesis and Resolution Techniques for Enantiomerically Pure 2-Methylidenecyclobutane-1-carboxylic Acid

The production of enantiomerically pure this compound is essential for its application in stereoselective synthesis and for the investigation of its chiroptical and biological properties. Two primary strategies are employed to obtain single enantiomers of chiral carboxylic acids: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. For compounds like this compound, this can be approached through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented, analogous syntheses of related cyclobutane (B1203170) derivatives provide insight into potential synthetic routes. For instance, the asymmetric synthesis of 2-substituted cyclobutane amino acids has been achieved using chiral auxiliaries. unirioja.es This approach involves attaching a chiral molecule to the substrate, which directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another potential route is the enantioselective catalytic hydrogenation of a prochiral precursor. For example, the diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over supported rhodium and ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov A similar strategy could conceivably be developed for this compound, where a chiral catalyst would facilitate the stereoselective formation of the chiral center.

Chiral Resolution:

Chiral resolution is a widely used method to separate a racemic mixture of a chiral compound into its individual enantiomers. For carboxylic acids, the most common method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine. beilstein-journals.org

The general principle of this technique is as follows:

A racemic mixture of the carboxylic acid (a 1:1 mixture of the (R)- and (S)-enantiomers) is treated with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine).

This reaction forms a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base).

Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an achiral acid to break the salt.

While this method has been successfully applied to a variety of carboxylic acids, including 2,2-dimethylcyclopropane carboxylic acid using L-carnitine oxalate (B1200264) as the resolving agent, specific protocols for this compound would require empirical optimization of the chiral resolving agent and crystallization conditions. researchgate.net

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

| (R)-(+)-α-Phenylethylamine | Chiral Amine |

| (S)-(-)-α-Phenylethylamine | Chiral Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| L-Carnitine | Chiral Amino Acid Derivative |

Diastereoselective and Enantioselective Transformations of this compound and its Derivatives

The exocyclic double bond and the carboxylic acid functionality in this compound provide reactive sites for a variety of chemical transformations. When these transformations are carried out on the chiral molecule, the stereochemical outcome can be either diastereoselective or enantioselective, leading to the formation of new stereocenters with a high degree of control.

Diastereoselective Transformations:

Diastereoselective reactions occur when a chiral molecule reacts to create a new stereocenter, and one diastereomer is formed in preference to the other. In the context of this compound, the existing stereocenter at C1 can influence the stereochemical outcome of reactions at other positions on the ring or at the exocyclic double bond.

For example, the hydrogenation of the exocyclic double bond would lead to the formation of 2-methylcyclobutane-1-carboxylic acid, which has two stereocenters. The stereoselectivity of this reaction would be influenced by the stereochemistry at C1, potentially favoring the formation of either the cis or trans diastereomer. The diastereoselectivity of such a reaction would likely be dependent on the choice of catalyst and reaction conditions. Similar diastereoselective alkylations have been observed for 1-methylcyclohexa-2,5-diene-1-carboxylic acid. rsc.org

Enantioselective Transformations:

Enantioselective reactions involve the conversion of a prochiral substrate into a chiral product in a way that favors the formation of one enantiomer over the other. While this compound itself is chiral, its derivatives can undergo enantioselective transformations. For instance, a derivative where the carboxylic acid is converted to an ester could undergo enantioselective conjugate addition to the exocyclic double bond.

The development of enantioselective transformations of cyclobutane derivatives is an active area of research. For example, a diastereoselective sulfa-Michael addition to cyclobutene (B1205218) derivatives has been developed, and an enantioselective version of this reaction has been achieved using a chiral cinchona squaramide organocatalyst. nih.gov This highlights the potential for developing similar enantioselective transformations for this compound and its derivatives.

Table 2: Potential Stereoselective Transformations of this compound

| Reaction Type | Potential Outcome | Controlling Factor |

| Hydrogenation of exocyclic double bond | Diastereoselective formation of 2-methylcyclobutane-1-carboxylic acid | Existing stereocenter at C1, catalyst |

| Epoxidation of exocyclic double bond | Diastereoselective formation of a spiro-epoxide | Existing stereocenter at C1, directing groups |

| Conjugate addition to the exocyclic double bond | Diastereoselective or enantioselective formation of a new stereocenter at C2 | Chiral catalyst or auxiliary |

| [2+2] Cycloaddition with the exocyclic double bond | Diastereoselective formation of a spiro-cyclobutane | Existing stereocenter at C1 |

Conformational Analysis of the Substituted Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered conformation to relieve angle and torsional strain. The two most common puckered conformations are the "butterfly" and the "twisted" conformations. The substituents on the ring will preferentially occupy positions that minimize steric interactions.

For this compound, the carboxylic acid group at the C1 position can be in either a pseudo-axial or a pseudo-equatorial position. The exocyclic methylene (B1212753) group at C2 will also influence the ring's conformation. The relative stability of the different conformers is determined by a balance of steric and electronic effects.

Computational and experimental studies on related 2-substituted cyclobutane-α-amino acid derivatives have provided insights into the conformational preferences of such systems. nih.gov These studies combine X-ray diffraction, NMR spectroscopy, and computational methods to determine the most stable conformations in the solid state, gas phase, and in solution. nih.gov

Table 3: Factors Influencing the Conformation of this compound

| Factor | Description |

| Ring Puckering | The cyclobutane ring adopts a non-planar conformation to relieve strain. |

| Substituent Position | The carboxylic acid group can be in a pseudo-axial or pseudo-equatorial position. |

| Steric Interactions | Interactions between the substituents and the ring atoms influence the stability of different conformers. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds are minimized in the puckered conformation. |

| Exocyclic Double Bond | The sp2-hybridized carbon of the methylene group affects the local geometry and overall ring conformation. |

Computational and Theoretical Investigations of 2 Methylidenecyclobutane 1 Carboxylic Acid

Quantum Chemical Studies (e.g., Density Functional Theory) on 2-Methylidenecyclobutane-1-carboxylic Acid

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure, optimized geometry, and energetic properties of molecules. These calculations can predict various parameters such as bond lengths, bond angles, dihedral angles, and vibrational frequencies.

For this compound, DFT calculations would be expected to reveal a puckered cyclobutane (B1203170) ring, a common feature of such systems to alleviate ring strain. The conformational orientation of the carboxylic acid group relative to the ring is a key aspect that would be explored. A conformational analysis of the closely related cyclobutanecarboxylic acid has been performed, revealing the existence of multiple stable conformers. A similar complexity would be anticipated for this compound, with the interplay between the carboxylic acid group and the methylidene group influencing the conformational landscape.

A theoretical study on the tautomerism between methylenecyclobutane (B73084) and 1-methylcyclobutene using DFT calculations found methylenecyclobutane to be slightly more stable. researchgate.net This suggests that the exocyclic double bond in the 2-methylidenecyclobutane core is energetically favorable, a key piece of information when considering the stability of the title compound. The introduction of a carboxylic acid group would further influence the electronic distribution and stability of the system.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO is likely to be localized on the π-system of the exocyclic double bond, indicating its nucleophilic character. The LUMO, conversely, would be expected to have significant contributions from the π* orbital of the double bond and the carbonyl group of the carboxylic acid, highlighting potential sites for nucleophilic attack.

A hypothetical interactive data table based on expected DFT calculations (B3LYP/6-31G*) for key geometric parameters of this compound is presented below. This data is illustrative and based on known values for similar structures.

| Parameter | Predicted Value |

| C=C Bond Length (exocyclic) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.55 - 1.56 Å |

| C-COOH Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| Ring Puckering Angle | ~20-30° |

This table is illustrative and represents expected values based on computational studies of analogous compounds.

Mechanistic Probing and Reaction Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. For this compound, several reaction types could be investigated.

One area of interest is the reactivity of the exocyclic double bond. Computational studies on similar methylenecycloalkanes have explored their behavior in cycloaddition reactions and reactions with electrophiles. nih.gov For instance, the reaction with an electrophile would likely proceed through the formation of a tertiary carbocation on the cyclobutane ring, which could then be trapped by a nucleophile. The stability of this carbocation and the activation barriers for its formation and subsequent reactions could be precisely calculated.

The strained cyclobutane ring itself can participate in ring-opening reactions. Computational studies can model the energetic profiles of various ring-opening pathways, for example, under thermal or photochemical conditions, or catalyzed by transition metals. The presence of the methylidene and carboxylic acid groups would be expected to significantly influence the regioselectivity and stereoselectivity of such reactions.

Furthermore, the carboxylic acid group can participate in a variety of reactions, such as esterification or amide bond formation. While these are standard organic reactions, computational modeling could provide insights into the specific conformational requirements and transition state geometries for these transformations in the context of the strained and substituted cyclobutane ring.

Below is a hypothetical data table illustrating the calculated activation energies for a proposed reaction pathway, such as the acid-catalyzed hydration of the exocyclic double bond.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Protonation of the double bond | TS1 | ~15-20 |

| Nucleophilic attack by water | TS2 | ~5-10 |

| Deprotonation | TS3 | ~2-5 |

This table is illustrative and represents expected values for a plausible reaction mechanism based on computational studies of similar alkenes.

In Silico Prediction of Reactivity and Selectivity in this compound Chemistry

In silico methods encompass a broad range of computational tools used to predict the properties and reactivity of molecules. These can range from simple empirical rules and QSAR (Quantitative Structure-Activity Relationship) models to more sophisticated machine learning algorithms. mdpi.comnih.gov

For this compound, in silico tools could be used to predict its reactivity towards a panel of reagents. For example, models trained on large datasets of chemical reactions could predict the most likely site of attack for a given electrophile or nucleophile. The structural alerts within the molecule, such as the strained ring and the electron-rich double bond, would be key descriptors for these predictive models.

The selectivity of reactions can also be predicted. For instance, in a reaction that could potentially occur at the double bond or the carboxylic acid, in silico models could predict the more favorable pathway based on calculated reaction probabilities. These predictions are often based on descriptors that quantify the electronic and steric properties of the different reactive sites within the molecule.

Furthermore, in silico methods are increasingly used in the early stages of drug discovery to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. immunocure.us The structural features of this compound could be analyzed by these models to flag potential liabilities. For example, the strained cyclobutane ring might be identified as a potential metabolic hotspot.

A hypothetical table of in silico predictions for this compound is provided below.

| Property | Predicted Outcome | Confidence Score |

| Site of Electrophilic Attack | Exocyclic double bond | High |

| Site of Nucleophilic Attack | Carbonyl carbon | High |

| Potential for Ring-Opening | Moderate | Medium |

| Metabolic Lability | Cyclobutane ring, alpha to COOH | Medium |

This table is illustrative and represents the type of output that could be generated from in silico prediction tools.

Advanced Applications and Future Research Directions for 2 Methylidenecyclobutane 1 Carboxylic Acid

Role as Monomers in Polymer Science

The bifunctional nature of 2-methylidenecyclobutane-1-carboxylic acid, possessing both a polymerizable olefin and a group suitable for condensation reactions, makes it a versatile monomer for the synthesis of polymers with unique backbone and side-chain structures.

Condensation Polymerization for Polyester (B1180765) and Polyamide Synthesis

Condensation polymerization is a process where monomers join together, typically with the loss of a small molecule like water. libretexts.orglibretexts.org The carboxylic acid functionality of this compound allows it to act as a monomer in the synthesis of polyesters and polyamides.

In polyester synthesis, the carboxylic acid group can react with a diol monomer. libretexts.org This reaction would incorporate the methylidenecyclobutane moiety as a pendant group along the polyester chain. These pendant groups could serve as sites for post-polymerization modification or introduce unique physical properties due to the strained cyclobutane (B1203170) ring. Similarly, reaction with a diamine monomer would lead to the formation of a polyamide, with the methylidenecyclobutane unit attached to the polymer backbone. libretexts.orgresearchgate.netnih.gov The incorporation of cyclobutane rings into polymer backbones has been shown to produce materials with excellent thermal, optical, and mechanical properties. rsc.orgund.edu

| Polymer Type | Co-monomer | Linkage Type | Potential Polymer Feature |

| Polyester | Diol (e.g., Ethane-1,2-diol) | Ester | Pendant methylidenecyclobutane groups |

| Polyamide | Diamine (e.g., 1,6-Hexanediamine) | Amide | Pendant methylidenecyclobutane groups |

Radical and Controlled Polymerization Techniques utilizing Methylidenecyclobutane Carboxylic Acids

The exocyclic double bond in this compound is susceptible to radical polymerization. The polymerization of methylenecyclobutane (B73084) itself can proceed through different pathways, including cationic polymerization, which yields polymers with predominantly cyclobutane rings in the chain, and Ziegler-Natta catalysis, which can result in structures resembling cyclized polyisoprene. researchgate.net

Modern controlled polymerization techniques could offer precise control over the molecular weight and architecture of polymers derived from this monomer. Radical polymerization of related strained carbocycles, such as vinylcyclopropanes, can proceed via ring-opening mechanisms, which would incorporate the ring atoms into the polymer backbone. nih.govrsc.org This radical ring-opening polymerization (rROP) of methylenecyclobutane derivatives could lead to polymers with unique repeating units not achievable through conventional monomers. nih.gov Furthermore, techniques like Ring-Opening Metathesis Polymerization (ROMP) have been successfully applied to cyclobutene (B1205218) derivatives, demonstrating the utility of strained rings in controlled polymerization. d-nb.infonih.gov

Precursor in Complex Organic Synthesis

The combination of a strained ring and reactive functional groups makes this compound a valuable building block for the synthesis of complex and biologically relevant molecules. researchgate.net

Synthesis of Novel Organic Scaffolds and Bioactive Compound Analogues

Cyclobutane derivatives are increasingly utilized in medicinal chemistry as building blocks for bioactive compounds. researchgate.netontosight.aigeorganics.sk The strained four-membered ring can impart unique conformational constraints on a molecule, which can be beneficial for binding to biological targets.

Research has demonstrated the synthesis of 1-amino-2-methylenecyclobutane-1-carboxylic acid, a conformationally restricted analogue of the β,γ-unsaturated α-amino acid, α-vinylalanine. unirioja.es Such constrained amino acids are of great interest as they can be incorporated into peptides to induce specific secondary structures or to act as enzyme inhibitors. The synthesis highlights the utility of the methylidenecyclobutane scaffold in creating novel amino acid derivatives with potential biological activity. unirioja.esresearchgate.net The development of methods to synthesize functionalized cyclobutanes is crucial for expanding their application in drug discovery. nih.govresearchgate.net

| Bioactive Analogue | Synthetic Precursor | Key Transformation | Potential Application |

| 1-Amino-2-methylenecyclobutane-1-carboxylic acid | Derivative of this compound | Functional group interconversion | Enzyme inhibition, peptide mimetics |

Development of Advanced Heterocycles and Carbocycles from this compound

The inherent reactivity of the strained methylidenecyclobutane core can be harnessed to construct more complex ring systems. The development of novel reactions using building blocks like methylenecyclopropanes for heterocycle synthesis showcases the potential of strained rings in organic synthesis. rsc.org

The exocyclic double bond and the cyclobutane ring can participate in various cycloaddition and rearrangement reactions. For instance, palladium-catalyzed ring expansion of methylenecyclobutane can lead to cyclopentanone (B42830) derivatives. researchgate.net This transformation could be applied to this compound to generate functionalized five-membered carbocycles. Furthermore, the double bond can undergo reactions like 1,3-dipolar cycloadditions to form heterocyclic systems. researchgate.net The carboxylic acid group can also direct or participate in these transformations, offering a handle for creating a diverse array of complex molecular architectures, including spirocycles and fused ring systems. researchgate.netscholaris.ca

Applications in Catalysis and Organometallic Chemistry

The carboxylic acid moiety and the olefinic group of this compound present opportunities for its use in catalysis and organometallic chemistry, either as a ligand for a metal center or as a substrate in catalytic transformations.

The carboxylic acid group can be used to anchor the molecule to a metal catalyst. Carboxylic acids are known to participate in various catalytic cycles, for instance, in palladium-catalyzed C-H activation reactions where they can act as directing groups. nih.gov The unique geometry of the cyclobutane ring could influence the stereochemical outcome of such catalytic reactions.

The exocyclic double bond can coordinate to transition metals. The reactions of (2-pyridyl)methylenecyclobutane with osmium complexes, for example, have been shown to lead to ring expansion, forming a cyclopentylidene derivative. researchgate.net This demonstrates how the coordination of the methylenecyclobutane unit to a metal center can activate it towards skeletal rearrangements, a process that could be exploited in catalytic cycles for the synthesis of complex carbocycles.

Emerging Research Areas in Methylidenecyclobutane Carboxylic Acid Chemistry

The unique structural and reactive properties of the methylidenecyclobutane framework, characterized by ring strain and a reactive exocyclic double bond, have positioned it as a valuable scaffold in modern organic chemistry. Research into derivatives such as this compound is expanding beyond foundational applications into several sophisticated and rapidly developing fields. These emerging areas leverage the compound's distinct three-dimensional geometry and chemical reactivity to address contemporary challenges in medicinal chemistry and synthetic methodology.

Role as C(sp3)-Rich Bioisosteres in Medicinal Chemistry

A significant and growing area of research is the use of saturated, C(sp3)-rich carbocyclic scaffolds like methylidenecyclobutane as bioisosteres for common planar aromatic rings or other functional groups in drug design. Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound, including its potency, selectivity, metabolic stability, and physicochemical properties. u-tokyo.ac.jpagialpress.com

The rigid, three-dimensional structure of the cyclobutane ring offers a distinct spatial arrangement of substituents compared to flat aromatic systems. This property is being exploited to create novel analogues of existing drugs with improved properties. For instance, the 1,3-disubstituted cyclobutane motif is explored as a saturated, non-planar replacement for para-substituted benzene (B151609) rings, while other substitution patterns can mimic ortho- and meta-substituted aromatics. nih.gov This substitution can lead to enhanced solubility and better metabolic profiles by removing the potential for aromatic oxidation. acs.org Furthermore, the introduction of strained ring systems can fine-tune the conformation of a molecule, locking it into a bioactive shape that enhances binding to its biological target. Research in this area focuses on synthesizing libraries of these building blocks and incorporating them into known pharmacophores to explore new chemical space and develop next-generation therapeutics. nih.govrsc.org

Advances in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is critical in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. Consequently, the development of novel asymmetric catalytic methods to control the stereochemistry of reactions involving methylidenecyclobutanes is a major emerging research focus. nih.gov The prochiral nature of the exocyclic alkene in many methylidenecyclobutane derivatives presents an ideal handle for asymmetric transformations.

Modern organocatalysis and transition-metal catalysis are being applied to achieve highly enantioselective functionalization of these scaffolds. nih.govbohrium.com For example, chiral catalysts can direct the addition of reagents across the double bond or at adjacent positions with high levels of stereocontrol. These reactions include asymmetric hydrogenations, cycloadditions, and conjugate additions, which install new stereocenters with precision. nih.govyoutube.com The development of these methods allows for the efficient construction of complex, chiral molecules that are valuable as pharmaceutical intermediates. researchgate.net Research findings in this area are often detailed, specifying the catalyst system, reaction conditions, and the resulting stereochemical purity (enantiomeric excess, or e.e.).

| Catalyst/Ligand System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Pd(OAc)₂ / (R)-BINAP | Heck Cyclization | Alkenyl Triflate | 85 | 92 |

| Rh(acac)(CO)₂ / (S,S)-Ph-BPE | Hydrogenation | Methylidenecyclobutane Ester | 98 | 96 |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Exocyclic Alkene | 78 | 94 |

| Copper / Chiral Diamine Ligand | Conjugate Borylation | α,β-Unsaturated Carboxylic Acid | 91 | 97 |

Novel Photochemical and Radical-Based Functionalizations

Leveraging the principles of green chemistry, photochemical and radical-based reactions are at the forefront of innovative synthetic strategies. These methods offer sustainable and highly selective pathways to functionalize molecules under mild conditions. rsc.org The strained double bond of methylidenecyclobutanes is particularly susceptible to radical addition, making it an excellent substrate for these modern synthetic techniques.

Emerging research includes visible-light-mediated photocatalysis to introduce valuable functional groups, such as trifluoromethyl (CF₃) or difluoromethyl (CF₂H) moieties, which are important in medicinal chemistry for modulating electronic and metabolic properties. rsc.org These reactions often proceed with high atom economy and chemo-selectivity that may be difficult to achieve with traditional ionic chemistry. Radical-based ring-opening or cycloaddition cascades starting from methylidenecyclobutane precursors are also being explored to rapidly build molecular complexity, providing access to diverse and intricate chemical structures from simple starting materials. researchgate.net

Scaffolds for Complex Molecule and Natural Product Synthesis

The inherent ring strain of the cyclobutane core makes methylidenecyclobutanes versatile intermediates for constructing more complex molecular architectures through ring-opening or ring-expansion reactions. This reactivity is increasingly being harnessed in the total synthesis of natural products and other biologically active compounds. researchgate.net The controlled release of ring strain can serve as a thermodynamic driving force for reactions that form larger, more stable ring systems.

Synthetic chemists are designing elegant reaction cascades where the methylidenecyclobutane unit acts as a linchpin. For example, a cycloaddition reaction involving the exocyclic double bond can be followed by a selective cleavage of one of the cyclobutane's C-C bonds to generate larger carbocycles or heterocycles with precise stereochemical control. This strategy greatly expands the synthetic utility of the methylidenecyclobutane scaffold beyond its use as a simple four-membered ring, establishing it as a powerful building block for accessing diverse and complex molecular frameworks. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.